molecular formula C21H22N2O B2843056 (1-benzyl-1H-indol-3-yl)(piperidino)methanone CAS No. 860611-47-8

(1-benzyl-1H-indol-3-yl)(piperidino)methanone

Cat. No.: B2843056
CAS No.: 860611-47-8
M. Wt: 318.42
InChI Key: KCTDIHDKJNNSKH-UHFFFAOYSA-N
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Description

(1-benzyl-1H-indol-3-yl)(piperidino)methanone is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system substituted with a benzyl group and a piperidino group at specific positions.

Scientific Research Applications

(1-benzyl-1H-indol-3-yl)(piperidino)methanone has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-indol-3-yl)(piperidino)methanone typically involves the reaction of 1-benzyl-1H-indole with piperidine in the presence of a suitable catalyst. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-indol-3-yl)(piperidino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-indol-3-yl)(piperidino)methanone involves its interaction with specific molecular targets and pathways within biological systems. The indole ring system can interact with various receptors and enzymes, leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-indole: A precursor in the synthesis of (1-benzyl-1H-indol-3-yl)(piperidino)methanone.

    1H-indole-3-carboxaldehyde: Another indole derivative with different functional groups.

    1H-indole-3-acetic acid: A naturally occurring indole derivative with biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a piperidino group on the indole ring system makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-benzylindol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c24-21(22-13-7-2-8-14-22)19-16-23(15-17-9-3-1-4-10-17)20-12-6-5-11-18(19)20/h1,3-6,9-12,16H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTDIHDKJNNSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328523
Record name (1-benzylindol-3-yl)-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818702
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860611-47-8
Record name (1-benzylindol-3-yl)-piperidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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